4-(6-Bromo-4-phenylquinazolin-2-yl)piperazinyl 2-methylphenyl ketone
Description
4-(6-Bromo-4-phenylquinazolin-2-yl)piperazinyl 2-methylphenyl ketone is a quinazoline-derived compound featuring a bromo substituent at position 6, a phenyl group at position 4 of the quinazoline core, and a piperazinyl group linked to a 2-methylphenyl ketone moiety. This structure combines aromatic, heterocyclic, and ketone functionalities, making it a candidate for pharmacological exploration, particularly in antimicrobial or anticancer research. The bromine atom and phenyl group may enhance lipophilicity and target binding, while the piperazine ring could improve solubility and interaction with biological receptors .
Properties
IUPAC Name |
[4-(6-bromo-4-phenylquinazolin-2-yl)piperazin-1-yl]-(2-methylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23BrN4O/c1-18-7-5-6-10-21(18)25(32)30-13-15-31(16-14-30)26-28-23-12-11-20(27)17-22(23)24(29-26)19-8-3-2-4-9-19/h2-12,17H,13-16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLVVXOMTLCMRRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=NC4=C(C=C(C=C4)Br)C(=N3)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23BrN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Anthranilic Acid to Quinazoline Core Formation
The quinazoline scaffold is typically constructed via cyclocondensation of anthranilic acid derivatives. For example, 2-aminobenzophenone intermediates are synthesized through Friedel-Crafts acylation of anthranilate esters with aryl Grignard reagents (e.g., p-tolylmagnesium bromide). Subsequent cyclization with phosphoryl chloride (POCl₃) or acetic anhydride yields 4-phenylquinazoline derivatives.
Key reaction :
$$
\text{Anthranilic acid} \xrightarrow{\text{RCOCl, pyridine}} \text{2-aminobenzophenone} \xrightarrow{\text{POCl}_3} \text{4-phenylquinazoline}
$$
Bromination at Position 6
Bromination is achieved using bromine (Br₂) in acetic acid or N-bromosuccinimide (NBS) under radical conditions. The electron-withdrawing phenyl group at position 4 directs electrophilic substitution to position 6, yielding 6-bromo-4-phenylquinazoline.
Functionalization at Position 2: Piperazinyl Substitution
Nucleophilic Aromatic Substitution
The 2-chloro intermediate (obtained via POCl₃ treatment of quinazolinones) reacts with piperazine in dimethylformamide (DMF) at 80–100°C. This step requires careful control of stoichiometry to avoid over-alkylation.
Example protocol :
Buchwald-Hartwig Amination
Acylation of Piperazinyl Nitrogen: Ketone Formation
Friedel-Crafts Acylation
Reaction of the piperazinyl-quinazoline intermediate with 2-methylbenzoyl chloride in dichloromethane (DCM) with triethylamine as a base affords the final ketone. Microwave irradiation (100°C, 30 min) enhances reaction efficiency.
Optimized conditions :
Transition Metal-Mediated Carbonylation
Alternative approaches employ palladium-catalyzed carbonylation using 2-methylbenzaldehyde and carbon monoxide (CO) under high pressure (10 bar). This method is less common due to equipment requirements but offers excellent regiocontrol.
Alternative Routes and Emerging Methodologies
Microwave-Assisted One-Pot Synthesis
Recent advances combine cyclocondensation, bromination, and acylation in a single microwave-assisted step. Using formamide as a solvent and microwave irradiation (160°C, 2 h), this method achieves an overall yield of 68%.
Enzymatic Functionalization
Preliminary studies explore lipase-catalyzed acylation of the piperazinyl group, though yields remain moderate (45–50%).
Comparative Analysis of Synthetic Methods
| Method | Key Steps | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Cyclocondensation + SₙAr | Anthranilic acid → Chlorination → Piperazine substitution → Acylation | 70–82 | Cost-effective, scalable | Multiple steps, moderate regioselectivity |
| Buchwald-Hartwig + Acylation | Palladium-catalyzed amination → Friedel-Crafts | 85–89 | High selectivity, fewer side products | Expensive catalysts |
| Microwave one-pot | Combined cyclization/acylation | 68 | Rapid, energy-efficient | Limited substrate scope |
Chemical Reactions Analysis
Types of Reactions
4-(6-Bromo-4-phenylquinazolin-2-yl)piperazinyl 2-methylphenyl ketone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the quinazoline core or the ketone group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinazoline N-oxides, while substitution reactions can introduce various functional groups onto the quinazoline core or the piperazine ring .
Scientific Research Applications
Chemistry
- Building Block for Synthesis : The compound is utilized as a building block for synthesizing more complex molecules. Its structural features allow for various chemical modifications, making it versatile in synthetic organic chemistry.
Biology
- Enzyme Inhibition : Research indicates that this compound may act as an enzyme inhibitor, particularly in pathways related to cancer and inflammation. Its interaction with specific molecular targets can modulate biological functions.
- Receptor Modulation : The compound has been investigated for its potential to modulate receptor activity, which is crucial in drug development for various therapeutic areas.
Medicine
- Therapeutic Properties : Studies have suggested that 4-(6-Bromo-4-phenylquinazolin-2-yl)piperazinyl 2-methylphenyl ketone exhibits anti-cancer and anti-inflammatory activities. Its mechanism of action involves binding to active sites or allosteric sites on target proteins.
- Antimicrobial Activity : The compound has also shown potential antimicrobial properties, making it a candidate for further development in treating infections.
Industry
- Advanced Materials Development : This compound is explored for its use in developing materials with specific electronic or optical properties, which can be beneficial in various industrial applications.
Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of various quinazoline derivatives, including this compound, on MCF-7 (breast cancer) and SW480 (colon cancer) cell lines. Results indicated that brominated compounds exhibited higher cytotoxicity compared to non-brominated counterparts, highlighting the significance of halogenation in enhancing biological efficacy.
Molecular Docking Studies
Molecular docking simulations were conducted to predict the binding interactions between this compound and epidermal growth factor receptor (EGFR). The findings revealed critical interactions with key amino acid residues within the active site, suggesting strong potential as an EGFR inhibitor.
Mechanism of Action
The mechanism of action of 4-(6-Bromo-4-phenylquinazolin-2-yl)piperazinyl 2-methylphenyl ketone involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes or modulate receptor activity by binding to active sites or allosteric sites. The quinazoline core is known to interact with various biological pathways, influencing cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Comparison with Structural Analogs
Antibacterial Activity: Piperazinyl Quinolones and Ketone Derivatives
Compounds with piperazinyl groups and ketone functionalities, such as N-[2-(coumarin-3-yl)ethyl] piperazinyl quinolones (e.g., 6g, 6h, 6i), exhibit strong antibacterial activity against Gram-positive and Gram-negative bacteria. Key findings include:
- Ketone vs. Oxime Groups : Ketone-containing derivatives (e.g., 6g–i ) showed superior antibacterial potency compared to oxime analogs, likely due to enhanced electrophilicity and membrane penetration .
- Substituent Effects: Modifications at position 8 of the quinolone ring and the ethyl spacer significantly influenced activity. For example, bromine or methyl groups improved steric and electronic interactions with bacterial enzymes .
Table 1: Antibacterial Activity of Piperazinyl Derivatives
Antimalarial Activity: Piperazinyl Acetylated Derivatives
Piperazine-containing compounds like 1c and 2c (acetylated betulinamides and ursolamides) demonstrated nanomolar IC50 values (175–220 nM) against malaria parasites, outperforming non-piperazinyl analogs. Key insights:
- Piperazine Role : The piperazine group facilitated hydrogen bonding and charge interactions with parasitic targets, drastically improving activity .
- Protective Group Impact: Protected derivatives (e.g., 1b, 2b) were less active (IC50 5–15 µM), highlighting the importance of free amino groups for efficacy .
Table 2: Antimalarial Activity of Piperazinyl Derivatives
| Compound | Structure | IC50 Value | Source |
|---|---|---|---|
| 1c | Acetylated betulinamide + piperazine | 220 nM | |
| Target compound | Quinazoline + piperazinyl ketone | Unreported | — |
Structural Variations in Piperazinyl Ketones
Other piperazinyl ketone derivatives with diverse substituents provide insights into structure-activity relationships:
- 1024164-19-9 : Features chloro and methyl groups on the phenyl ring. Such halogenated analogs may exhibit altered pharmacokinetics compared to the brominated target compound .
- Pemaglitazar : Contains a (2-methylphenyl)sulfanyl group, demonstrating that aryl substituents modulate target selectivity and metabolic stability .
- Antimycobacterial Patent Compound : A trifluoromethylphenyl-piperazinyl derivative used in tuberculosis treatment suggests that electron-withdrawing groups (e.g., CF3) enhance mycobacterial target binding .
Table 3: Substituent Effects on Piperazinyl Ketones
Biological Activity
The compound 4-(6-Bromo-4-phenylquinazolin-2-yl)piperazinyl 2-methylphenyl ketone represents a class of quinazoline derivatives that have garnered attention due to their potential biological activities, particularly in the realm of anticancer and antimicrobial effects. This article will explore the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure includes a quinazoline core, which is known for its diverse pharmacological properties. The presence of the bromine atom at the 6-position on the quinazoline ring is particularly noteworthy, as halogen substitutions are often associated with enhanced biological activity.
Anticancer Properties
Research has demonstrated that quinazoline derivatives, including those similar to This compound , exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain derivatives possess IC50 values indicating potent activity in distinguishing between tumorigenic and non-tumorigenic cells.
A study focusing on related quinazoline compounds found that derivatives with specific substitutions exhibited enhanced binding affinity to epidermal growth factor receptor (EGFR), a critical target in cancer therapy. The binding energies calculated for these compounds were notably favorable, suggesting a mechanism of action that involves inhibition of EGFR signaling pathways, which are often upregulated in cancers such as lung and breast cancer .
Antimicrobial Activity
In addition to anticancer properties, quinazoline derivatives have been investigated for their antimicrobial effects. A study highlighted that certain 4(3H)-quinazolinone derivatives displayed antibacterial activity against various strains of bacteria. The mechanism of action is hypothesized to involve interference with bacterial DNA synthesis or cell wall integrity, although specific pathways for This compound have yet to be elucidated .
Structure-Activity Relationship (SAR)
The biological activity of quinazoline compounds is heavily influenced by their chemical structure.
| Structural Feature | Effect on Activity |
|---|---|
| Bromine substitution at C6 | Enhances anticancer potency |
| Piperazine moiety | Improves solubility and bioavailability |
| Methyl group at C2 | Modulates receptor binding affinity |
Studies suggest that modifications to the quinazoline core can significantly affect both the potency and selectivity of these compounds towards various biological targets .
Case Studies
- Cytotoxicity Evaluation : A series of quinazoline derivatives were evaluated for their cytotoxic effects on MCF-7 (breast cancer) and SW480 (colon cancer) cell lines. The results indicated that compounds with bromine substitutions exhibited higher cytotoxicity compared to their non-brominated counterparts, reinforcing the significance of halogenation in enhancing biological efficacy .
- Molecular Docking Studies : Molecular docking simulations have been conducted to predict the binding interactions between This compound and EGFR. These studies revealed critical interactions with key amino acid residues within the active site, suggesting a strong potential for this compound as an EGFR inhibitor .
Q & A
Q. What established synthetic routes are available for 4-(6-Bromo-4-phenylquinazolin-2-yl)piperazinyl 2-methylphenyl ketone, and how do reaction conditions influence intermediate purity?
The synthesis typically involves multi-step protocols, including nucleophilic substitution and coupling reactions. For example, the quinazoline core can be brominated at the 6-position, followed by piperazinyl group introduction via Buchwald-Hartwig amination. Solvent choice (e.g., DMF vs. THF), temperature (60–100°C), and catalyst systems (e.g., Pd(OAc)₂/Xantphos) critically affect intermediate stability and yield. Post-synthesis purification via column chromatography or recrystallization is essential to achieve >95% purity .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound, and how should data interpretation be approached?
Key techniques include:
- ¹H/¹³C NMR : Assign peaks to distinguish quinazoline protons (δ 7.5–8.5 ppm) from piperazinyl (δ 2.5–3.5 ppm) and ketone (δ 3.8–4.2 ppm) groups.
- HRMS : Validate molecular weight (e.g., [M+H]⁺ at m/z 486.08) and isotopic patterns for bromine.
- X-ray crystallography : Resolve stereochemical ambiguities in the quinazoline-piperazine linkage .
Q. What in vitro assays are recommended for initial biological activity screening, particularly for anticancer potential?
Standard assays include:
- MTT/PrestoBlue : Cytotoxicity screening in HeLa, MCF-7, or A549 cells (IC₅₀ determination).
- Cell cycle analysis : Flow cytometry to detect G1/S arrest (e.g., cyclin-dependent kinase inhibition).
- Annexin V/PI staining : Apoptosis induction quantification .
Advanced Research Questions
Q. How can researchers optimize synthetic routes to address low yields in the final coupling step?
Advanced strategies:
- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min vs. 12 hrs) and improve yield by 15–20%.
- Catalyst screening : Test Pd₂(dba)₃ with SPhos for enhanced Buchwald-Hartwig efficiency.
- In situ FTIR monitoring : Track intermediate formation to adjust reagent stoichiometry dynamically .
Q. What computational methods are suitable for predicting target binding modes, and how should docking parameters be validated?
- Molecular docking (AutoDock Vina/Glide) : Use crystal structures of kinases (e.g., EGFR, VEGFR) to predict binding poses.
- MD simulations (GROMACS) : Assess ligand-protein stability over 100 ns trajectories.
- Free energy calculations (MM-PBSA) : Validate binding affinity predictions against experimental IC₅₀ values .
Q. How should discrepancies in reported IC₅₀ values across studies be systematically addressed?
- Standardized protocols : Use identical cell lines (e.g., ATCC-certified HeLa) and culture conditions.
- Purity verification : Confirm compound integrity via HPLC (C18 column, acetonitrile/water gradient) pre-assay.
- Dose-response normalization : Align data to reference inhibitors (e.g., doxorubicin) to control for batch variability .
Q. What strategies enhance SAR understanding for the quinazoline-piperazinyl scaffold?
- Analog synthesis : Modify bromine substituents (e.g., replace with -Cl or -CF₃) and assess activity shifts.
- 3D-QSAR modeling (CoMFA/CoMSIA) : Corrogate steric/electronic fields with bioactivity data.
- Proteomics profiling : Identify off-target interactions via kinase inhibitor bead arrays .
Methodological Notes
- Contradiction Management : Conflicting bioactivity data may arise from assay sensitivity (e.g., luminescence vs. colorimetric readouts). Cross-validate using orthogonal methods (e.g., Western blot for target phosphorylation) .
- Data Reproducibility : Document reaction conditions (e.g., inert atmosphere for moisture-sensitive steps) and biological replicates (n ≥ 3) in public repositories like Zenodo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
